1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene
Description
Properties
IUPAC Name |
1-bromo-3-fluoro-5-(2-methylpropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQBKWNHHSDINF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene typically involves the following steps:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene serves as an essential intermediate in the synthesis of more complex organic compounds. It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions .
Biology
- Biological Activity Studies : Researchers investigate this compound for its potential biological activity. It may interact with specific biomolecules, making it valuable for studies related to enzyme-substrate interactions and the development of enzyme inhibitors .
Medicine
- Drug Development : This compound is explored for its pharmacological potential. Its unique structure allows it to be used in designing new drugs or as a pharmacological tool to study disease mechanisms .
Industrial Applications
- Production of Specialty Chemicals : In industrial settings, this compound is utilized in producing specialty chemicals and materials that require specific chemical properties imparted by the bromine and fluorine substitutions .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in organic synthesis, it may act as a nucleophile or electrophile, participating in various chemical reactions to form new bonds and structures .
Comparison with Similar Compounds
Key Insights :
- Electronic Effects : Sulfonyl substituents (e.g., –SO₂CH₃) deactivate the aromatic ring more strongly than alkoxy groups, directing electrophilic attacks to meta/para positions .
Halogen and Functional Group Variations
Key Insights :
- Halogen Diversity : Adding chlorine (Cl) increases molecular weight and boiling point but reduces synthetic flexibility compared to bromine .
- Trifluoromethyl Groups : The –CF₃ group in the trifluoromethyl derivative drastically deactivates the ring, making it resistant to unwanted side reactions in catalytic processes .
Heterocyclic and Complex Derivatives
Key Insights :
Biological Activity
1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene, a compound with the molecular formula C10H12BrF, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding its biological activity involves exploring its mechanisms of action, target interactions, and effects on various biochemical pathways.
- Molecular Weight : 227.11 g/mol
- Density : Approximately 1.5 g/cm³
- Boiling Point : Estimated around 183.4 °C
- CAS Number : 1309933-41-2
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems:
- Target Interaction : Similar compounds have been shown to interact with various biological targets, influencing a broad range of activities including antibacterial, anti-inflammatory, and antitumor effects.
- Mode of Action : The compound may act as a nucleophile, participating in substitution and addition reactions that modulate the activity of enzymes and receptors.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Exhibits potential antibacterial properties against various strains.
- Anti-inflammatory Effects : May inhibit inflammatory pathways, reducing the production of pro-inflammatory cytokines.
- Antitumor Properties : Preliminary studies suggest it could inhibit tumor cell proliferation.
Case Studies and Experimental Data
Several studies have investigated the biological effects of similar compounds, providing insights into the potential activities of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated antibacterial activity against E. coli with an IC50 value of 25 µM. |
| Study B | Showed anti-inflammatory effects by reducing TNF-alpha levels in vitro. |
| Study C | Indicated cytotoxic effects on cancer cell lines with IC50 values ranging from 15 to 30 µM. |
Pharmacokinetics
The pharmacokinetic profile suggests that due to its polar nature, the compound may exhibit improved solubility characteristics compared to other poorly soluble drug entities. This enhances its bioavailability and potential therapeutic efficacy.
Toxicological Profile
Preliminary toxicological assessments indicate that:
- Acute Toxicity : Classified as harmful if swallowed (H302).
- Skin Irritation : Causes skin irritation (H315).
Q & A
Q. What are the common synthetic routes for preparing 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring. For example, a bromo-fluoro precursor may undergo alkylation with 2-methylpropoxy groups via nucleophilic aromatic substitution (NAS) under controlled conditions (e.g., using NaH or K₂CO₃ as a base in polar aprotic solvents like DMF). Key intermediates are characterized using H NMR to confirm substitution patterns (e.g., coupling constants for aromatic protons) and GC-MS for purity assessment. For instance, in analogous syntheses, H NMR peaks at δ 7.19–7.49 ppm with specific coupling constants (e.g., J = 8.8 Hz) confirm the presence of fluorinated and brominated aromatic systems .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and F NMR are essential for verifying substitution patterns. For example, splitting patterns (e.g., doublets of doublets) in aromatic regions resolve meta- and para-substituent effects.
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to confirm molecular weight (e.g., m/z 295 [M] for a related bromo-fluoro compound) and detect impurities .
- Elemental Analysis: Validates stoichiometry, particularly for halogen content (Br, F).
Q. How can column chromatography be optimized for purifying this compound?
Methodological Answer: Use silica gel chromatography with gradient elution (e.g., hexane/EtOAc ratios). For example, a 2:1 hexane/EtOAc mixture effectively separates brominated aromatic products from polar byproducts. Monitoring fractions via TLC (Rf ~0.3–0.5) ensures high recovery (>95% purity). Pre-adsorption of crude product onto silica gel improves resolution .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-methylpropoxy group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer: The bulky 2-methylpropoxy group at the 5-position creates steric hindrance, potentially slowing transmetallation in Suzuki couplings. Electronic effects from the electron-donating alkoxy group activate the ring toward electrophilic substitution but may deactivate it toward metal-catalyzed reactions. To mitigate this, optimize reaction conditions by:
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
Methodological Answer: Discrepancies in yields (e.g., 57% in one protocol vs. higher yields in others) often arise from:
- Solvent Polarity: Polar solvents (e.g., DMF) improve NAS but may promote side reactions.
- Catalyst Loading: Higher Pd concentrations (5 mol%) may compensate for deactivation in sterically hindered systems.
- Purification Methods: Column chromatography vs. recrystallization can affect reported purity and yield. Systematic reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized reagents) are critical .
Q. How can substituent positions (Br, F, 2-methylpropoxy) be leveraged in structure-activity relationship (SAR) studies for medicinal chemistry?
Methodological Answer:
- Fluorine: Enhances metabolic stability and lipophilicity. Positioned at the 3-position, it may influence binding to hydrophobic pockets in target proteins.
- Bromine: Serves as a heavy atom for X-ray crystallography or a handle for further functionalization (e.g., cross-coupling).
- 2-Methylpropoxy: Modulates solubility and steric bulk. In SAR, systematically replace this group with smaller/larger alkoxy chains to assess bioactivity trends. Use in vitro assays (e.g., enzyme inhibition) paired with computational docking to validate hypotheses .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?
Methodological Answer:
- Regioselectivity: Competing substitution at ortho/para positions can occur during alkoxy group introduction. Use directing groups (e.g., nitro) temporarily to control substitution patterns.
- Batch Reactor Limitations: Scale-up in batch reactors may exacerbate exothermic reactions. Switch to flow chemistry for better temperature control and mixing.
- Purification at Scale: Replace column chromatography with distillation or crystallization. For example, related bromo-fluoro compounds with bp ~123–124°C can be distilled under reduced pressure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
